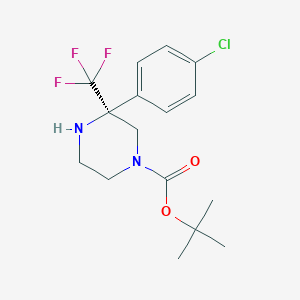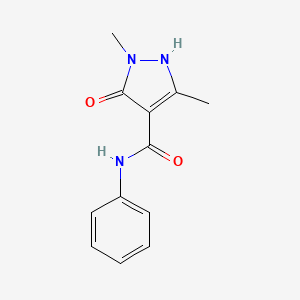![molecular formula C16H17ClO3S B2434909 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338412-28-5](/img/structure/B2434909.png)
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol is a synthetic organic compound belonging to the class of sulfonamides. It is a white, crystalline solid with a molecular weight of 252.6 g/mol, and a melting point of 128-129 °C. It is soluble in water, ethanol, and ether. It is used in a wide range of scientific research applications, including drug synthesis, organic synthesis, and biochemical and physiological studies.
Scientific Research Applications
Chemical Synthesis and Reactions
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol and its derivatives play a crucial role in various chemical synthesis processes. These compounds are involved in the synthesis of complex chemical structures and intermediates. For example, they are used in the synthesis of complex sulfone structures, as seen in the research by Abiko (2003), where a related compound, 2-(N-Benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate, was synthesized as a sulfur compound (Abiko, 2003). Similar research by Enders, Berg, and Jandeleit (2003) demonstrates the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone via a Horner-Wadsworth-Emmons reaction, showcasing the versatility of these compounds in organic synthesis (Enders, Berg, & Jandeleit, 2003).
Photomodulation and Photoresponsive Materials
Compounds related to 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol have been studied for their photomodulation properties. Fissi et al. (1996) conducted research on photoresponsive polypeptides containing sulfonate azobenzene moieties, showing the potential for these compounds in developing materials responsive to light (Fissi, Pieroni, Balestreri, & Amato, 1996).
Biological Applications
In the field of medicinal chemistry, derivatives of 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol have been investigated for their biological activity. For instance, Hunt et al. (2000) studied farnesyltransferase inhibitors, finding that compounds with a sulfonyl group showed promising preclinical antitumor activity (Hunt et al., 2000).
properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-16(18,14-5-3-2-4-6-14)12-21(19,20)11-13-7-9-15(17)10-8-13/h2-10,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFONUAPALMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)
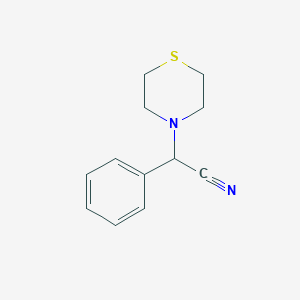

![3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid](/img/structure/B2434832.png)
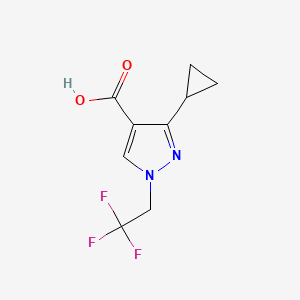

![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)
![3-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2434840.png)
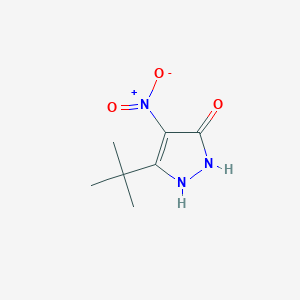
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine](/img/structure/B2434842.png)
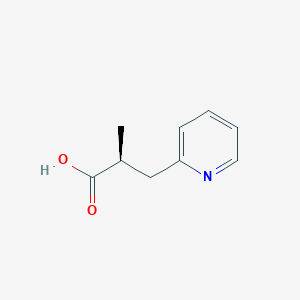
![1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2434846.png)
